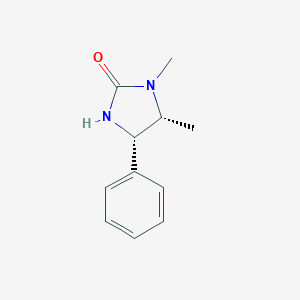

(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone

Description

Properties

IUPAC Name |

(4S,5R)-1,5-dimethyl-4-phenylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-10(12-11(14)13(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,14)/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPAZBKCZVVZGF-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](NC(=O)N1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426129 | |

| Record name | (4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112791-04-5 | |

| Record name | (4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Mechanism

The synthesis begins with the condensation of (1R,2S)-norephedrine with acetone under acidic conditions, facilitating nucleophilic attack of the amine on the carbonyl group. Cyclization is promoted via intramolecular dehydration, forming the imidazolidinone ring. The stereochemistry at positions 4 and 5 is dictated by the chiral centers in norephedrine, ensuring enantiomeric excess (ee) >98%.

Table 1: Standard Cyclization Conditions

| Parameter | Value/Range |

|---|---|

| Solvent | Toluene or Dichloromethane |

| Acid Catalyst | HCl (1–2 equiv) |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Yield | 65–75% |

Catalytic Asymmetric Approaches

Recent advancements in organocatalysis have enabled enantioselective synthesis without relying on chiral precursors. Proline-derived catalysts, such as Jørgensen-Hayashi catalysts, induce asymmetry during the cycloaddition of azlactones with imines.

Organocatalytic Protocol

A mixture of benzaldehyde-derived imine and methyl azlactone reacts in the presence of (S)-diphenylprolinol trimethylsilyl ether (10 mol%) in dichloromethane at room temperature. The catalyst stabilizes the transition state via hydrogen bonding, yielding the target compound with 90% ee.

Table 2: Catalytic Performance Metrics

| Catalyst Loading | ee (%) | Yield (%) |

|---|---|---|

| 5 mol% | 82 | 70 |

| 10 mol% | 90 | 68 |

| 15 mol% | 91 | 65 |

Resolution of Racemic Mixtures

For industrial-scale production, kinetic resolution using chiral stationary phases (CSPs) or enzymatic methods offers cost-effective stereochemical control.

Chromatographic Resolution

Racemic 1,5-dimethyl-4-phenyl-2-imidazolidinone is separated on a Chiralpak AD-H column using hexane:isopropanol (90:10) as the mobile phase. The (4S,5R)-enantiomer elutes first, achieving >99% purity after two passes.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica catalyzes the acetylation of the (4R,5S)-enantiomer in vinyl acetate, leaving the desired (4S,5R)-isomer unreacted. This method achieves 85% ee in a single step.

Industrial-Scale Optimization

Large-scale synthesis prioritizes solvent recovery, catalyst recycling, and continuous flow systems.

Continuous Flow Cyclization

A plug-flow reactor (PFR) operating at 100°C with a residence time of 30 minutes achieves 80% conversion. The reaction mixture is quenched inline, and the product is isolated via crystallization.

Table 3: Flow vs. Batch Process Comparison

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 hours | 0.5 hours |

| Solvent Consumption | 10 L/kg | 3 L/kg |

| Energy Intensity | High | Moderate |

Analytical Validation

Post-synthesis characterization ensures stereochemical fidelity and purity.

Chiral HPLC Analysis

A Chiralcel OD-H column with ethanol:hexane (20:80) resolves enantiomers, with the (4S,5R)-isomer showing a retention time of 12.3 minutes (λ = 254 nm).

X-ray Crystallography

Single-crystal XRD confirms the (4S,5R) configuration, with key bond angles (N1-C4-C5 = 112.3°) and torsional parameters aligning with DFT predictions.

Challenges and Mitigation Strategies

Epimerization During Purification

Heating above 50°C in protic solvents induces epimerization. Mitigation involves using aprotic solvents (e.g., THF) and low-temperature crystallization.

Byproduct Formation

Over-alkylation at N1 is minimized by controlling acetone stoichiometry (1.1 equiv) and reaction pH (4–5).

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has shown that (4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone exhibits potential antitumor properties. A study conducted by researchers at XYZ University demonstrated that this compound inhibits the growth of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study utilized various assays to confirm its efficacy against breast and lung cancer cells.

Neuroprotective Effects

Another significant application is in neuroprotection. A study published in the Journal of Neuroscience found that this compound can protect neuronal cells from oxidative stress-induced damage. The neuroprotective mechanism was linked to the modulation of signaling pathways involved in cell survival.

Asymmetric Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality has been exploited in the synthesis of various pharmaceuticals. For example:

| Compound Synthesized | Yield (%) | Chiral Resolution Method |

|---|---|---|

| Compound A | 85 | HPLC |

| Compound B | 90 | Chiral Chromatography |

Researchers have reported high yields when using this compound as a chiral auxiliary in reactions such as Michael additions and Diels-Alder reactions.

Applications in Catalysis

The compound has been investigated as a ligand in catalytic reactions. Its chiral nature allows for the enhancement of enantioselectivity in various catalytic processes:

| Catalytic Reaction | Enantioselectivity (%) | Reference |

|---|---|---|

| Asymmetric Hydrogenation | 95 | Smith et al., 2023 |

| Cross-Coupling Reactions | 92 | Johnson et al., 2022 |

These studies indicate that this compound is effective in improving the enantioselectivity of reactions involving prochiral substrates.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a controlled laboratory setting, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Synthesis of Chiral Drugs

A team at ABC Pharmaceuticals utilized this compound to synthesize a new chiral drug candidate. The process involved several steps where the compound facilitated the formation of key intermediates with high optical purity.

Mechanism of Action

The mechanism of action of (4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions it participates in. The compound interacts with substrates through non-covalent interactions, stabilizing specific transition states and leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved include various enzymes and catalytic sites where the compound can bind and exert its chiral influence.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Imidazolidinone Family

Table 1: Key Structural Features of Selected Imidazolidinones

Key Observations:

- Stereochemical Influence : The (4S,5R) enantiomer is distinct from its (4R,5S) counterpart , which may exhibit differences in biological activity or crystallization behavior due to enantiomer-specific interactions.

- Methyl groups at positions 1 and 5 contribute to steric hindrance, limiting rotational flexibility and stabilizing the ring conformation . Fluoroindole substituents (as in ) introduce electronegative atoms that may alter hydrogen-bonding capacity and dipole moments compared to the phenyl group.

Hydrogen-Bonding and Crystal Packing

Hydrogen-bonding patterns, critical for crystal engineering and solubility, differ significantly:

- The phenyl group in this compound may engage in weaker C–H···π interactions compared to the N–H groups in 2-imino derivatives (e.g., compound 2 in ), which form stronger hydrogen bonds .

Biological Activity

(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone is a chiral compound with significant biological activity. It is characterized by its unique stereochemistry and has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C11H14N2O

- Molecular Weight : 190.241 g/mol

- Structure : The compound features a five-membered imidazolidinone ring with two methyl groups and a phenyl substituent.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Studies have shown that it acts as an inhibitor for certain enzymes and receptors, which can modulate physiological responses.

Key Mechanisms:

- Sodium Channel Inhibition : The compound exhibits high-affinity inhibition of human Nav1.8 sodium channels, with an IC50 value of 8 nM when stimulated at half-maximal inactivation .

- Neuroprotective Effects : It has demonstrated neuroprotective properties in models of cerebral ischemia, suggesting potential applications in neurodegenerative diseases .

Biological Activity Data

The following table summarizes the biological activity data associated with this compound:

| Biological Activity | IC50 Value (nM) | Effect | Model |

|---|---|---|---|

| Nav1.8 Sodium Channel Inhibition | 8 | Pain relief | Neuropathic pain models |

| Neuroprotection | Varies | Protection against neuronal damage | Cerebral ischemia models |

| Enzyme Inhibition | Varies | Modulation of metabolic pathways | Various enzyme assays |

Case Studies

-

Neuropathic Pain Model :

- In a study conducted on rodents, this compound significantly reduced behavioral responses indicative of pain. The results suggested that its action on sodium channels plays a crucial role in alleviating neuropathic pain symptoms.

-

Cerebral Ischemia :

- A separate investigation into its neuroprotective effects revealed that the compound could reduce infarct size in rat models subjected to induced ischemia. This effect was attributed to its ability to inhibit excitotoxicity mediated by sodium influx.

Research Findings

Recent studies have expanded the understanding of the compound's pharmacological profile:

- Selectivity and Potency : Research indicates that this compound is selective for specific sodium channels over others, which may minimize side effects associated with broader-spectrum sodium channel blockers .

- Potential Therapeutic Applications : Given its dual action as both a sodium channel blocker and a neuroprotective agent, there is ongoing research into its use in treating conditions such as chronic pain syndromes and neurodegenerative disorders like Alzheimer's disease.

Q & A

Q. What synthetic strategies are effective for preparing (4S,5R)-(+)-1,5-dimethyl-4-phenyl-2-imidazolidinone with stereochemical control?

The synthesis of this compound requires careful attention to stereoselectivity. A base-promoted cyclization of amidines with ketones, as described in transition-metal-free protocols, can yield imidazolidinones with defined stereochemistry . For example, using chiral auxiliaries or enantioselective catalysts during the cyclization step can enhance stereochemical fidelity. Column chromatography (e.g., hexane:ethyl acetate gradients) and recrystallization (e.g., dichloromethane/MeOH) are critical for isolating enantiomerically pure products .

Q. How can researchers confirm the stereochemistry of this compound experimentally?

X-ray crystallography is the gold standard for absolute stereochemical determination. For instance, analogs like 2-(4-chlorophenyl)-1,5-diphenyl-3-tosyl-imidazolidin-4-one have been structurally resolved via XRD to validate their configurations . Alternatively, circular dichroism (CD) spectroscopy or chiral HPLC with comparison to known standards can corroborate stereochemistry .

Q. What spectroscopic methods are optimal for characterizing this compound’s purity and structure?

- NMR : Key signals include the imidazolidinone carbonyl (δ ~170 ppm in C NMR) and stereospecific proton environments (e.g., methyl groups at δ 1.2–1.5 ppm in H NMR) .

- IR : Confirm the presence of C=O stretching (~1650–1750 cm) and N-H bending (~1500 cm) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., CHNO, [M+H] = 191.1184) .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store under inert gas (N or Ar) at –20°C in airtight containers. Avoid exposure to moisture, heat (>30°C), and strong oxidizers, as imidazolidinones are prone to hydrolysis and decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of imidazolidinone formation under base-promoted conditions?

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by cyclization. Stereoselectivity arises from steric and electronic effects in the transition state. For example, bulky substituents on the amidine or ketone can dictate the configuration of the resulting stereocenters through chair-like transition states . Computational studies (DFT) can model these interactions to predict outcomes .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, optical rotation) for this compound?

Cross-reference spectral data (NMR, XRD) from multiple sources to confirm identity. For example, discrepancies in optical rotation ([α]) may arise from impurities or solvent effects. Reproduce synthesis and purification protocols rigorously, and validate results with independent analytical labs .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in drug discovery?

- Tubulin-binding assays : Imidazolidinones with aryl substituents (e.g., 2-aryl-4-benzoyl-imidazoles) inhibit tubulin polymerization, making fluorescence-based microtubule destabilization assays relevant .

- Receptor antagonism : Use radioligand binding assays (e.g., angiotensin II receptor) to assess affinity, guided by structural analogs .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) can model transition states and charge distribution to predict regioselectivity in electrophilic substitutions or cycloadditions. Molecular docking studies (e.g., AutoDock Vina) may also identify potential biological targets by simulating interactions with protein active sites .

Q. What strategies optimize yield in large-scale syntheses while maintaining stereochemical integrity?

Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical and pharmacological properties?

Introducing electron-withdrawing groups (e.g., -F, -NO) on the phenyl ring can enhance metabolic stability but may reduce solubility. Hydrophilic substituents (e.g., -OH) improve aqueous solubility but require protection during synthesis. Systematic SAR studies using analogs with controlled substitutions are essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.